molecular formula C17H23FN4O B5421802 N~1~-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N~1~-methyl-D-leucinamide

N~1~-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N~1~-methyl-D-leucinamide

Cat. No.: B5421802
M. Wt: 318.4 g/mol
InChI Key: OQQMTBAXWVCBGV-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. Unfortunately, the specific synthesis pathway for this compound is not available in the sources I found .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information about the chemical reactions of this compound is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, specific safety and hazard information for this compound is not available in the sources I found .

Future Directions

The future directions for research and development of this compound would depend on its properties and potential applications. Unfortunately, specific information about future directions for this compound is not available in the sources I found .

Properties

IUPAC Name

(2R)-2-amino-N-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]-N,4-dimethylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-12(2)8-16(19)17(23)21(3)10-13-9-20-22(11-13)15-6-4-14(18)5-7-15/h4-7,9,11-12,16H,8,10,19H2,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQMTBAXWVCBGV-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)CC1=CN(N=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N(C)CC1=CN(N=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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